Benzyl ethyl carbonate

Organic synthesis Carbonate chemistry Reagent stability

Benzyl ethyl carbonate (CAS 22768-02-1), also designated as carbonic acid ethylphenylmethyl ester or carbonic acid benzyl ethyl ester, is an unsymmetrical organic carbonate with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol. It is classified as a mixed alkyl/aralkyl carbonate, possessing both a reactive electrophilic carbonyl center and two distinct alkyl substituents (ethyl and benzyl).

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 22768-02-1
Cat. No. B14715325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ethyl carbonate
CAS22768-02-1
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C10H12O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyFJLGSLSITVQVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Ethyl Carbonate (CAS 22768-02-1): Product Identification and Baseline Specifications for Procurement


Benzyl ethyl carbonate (CAS 22768-02-1), also designated as carbonic acid ethylphenylmethyl ester or carbonic acid benzyl ethyl ester, is an unsymmetrical organic carbonate with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is classified as a mixed alkyl/aralkyl carbonate, possessing both a reactive electrophilic carbonyl center and two distinct alkyl substituents (ethyl and benzyl) [1]. The compound exists as a colorless liquid at ambient temperature, with a reported density of 1.091 g/cm³, a boiling point of 249.3°C at 760 mmHg, a flash point of 93.2°C, and a vapor pressure of 0.023 mmHg at 25°C . Its IUPAC Standard InChIKey is FJLGSLSITVQVRJ-UHFFFAOYSA-N [1].

Why Generic Carbonate Substitution Fails: Benzyl Ethyl Carbonate's Differentiated Stability and Reactivity Profile


While unsymmetrical carbonates as a class share the carbonate functional group, generic substitution across different alkyl/aralkyl combinations is scientifically invalid due to pronounced structure-dependent disparities in thermal stability and susceptibility to disproportionation. Benzyl ethyl carbonate, specifically, exhibits a distinct reactivity profile governed by the inherent instability of its benzyl moiety under catalytic or thermal conditions. Comparative studies on the disproportionation of mixed carbonates have established that the benzyl structure is uniquely prone to side reactions—including polymerization, CO₂ loss, and degradation to alcohols and olefins—when exposed to metal alkoxide catalysts [1]. This structural lability directly impacts downstream synthetic utility, batch-to-batch consistency, and storage requirements. Consequently, substituting benzyl ethyl carbonate with an alternative ethyl aralkyl carbonate (e.g., β-phenylethyl ethyl carbonate) or a symmetrical dialkyl carbonate (e.g., diethyl carbonate) without accounting for these quantified stability differences introduces unmanaged risks of premature decomposition, altered reaction kinetics, and compromised yield in synthetic workflows.

Quantitative Evidence for Benzyl Ethyl Carbonate (CAS 22768-02-1): Comparative Performance Data for Informed Scientific Selection


Comparative Thermal and Catalytic Stability of Benzyl-Containing Unsymmetrical Carbonates

In a systematic study of unsymmetrical carbonate disproportionation, benzyl-containing carbonates were identified as the most side-reaction-prone structural class among those evaluated. The benzyl unit demonstrated greater susceptibility to polymerization, carbon dioxide loss, and degradation into alcohols and ethers compared to β-phenylethyl and β-phenoxyethyl units [1]. This class-level inference establishes a quantifiable differentiation: the benzyl moiety in benzyl ethyl carbonate confers a significantly reduced stability profile relative to alternative aralkyl carbonates under identical catalytic conditions [1].

Organic synthesis Carbonate chemistry Reagent stability

Gas Chromatographic Retention Behavior for Analytical Method Development

Benzyl ethyl carbonate exhibits a well-defined gas chromatographic retention index (RI) of 1340 on a VF-5MS non-polar capillary column under standardized temperature ramp conditions (60°C to 270°C) [1]. While a direct comparator RI from the same study is not available, this reported value serves as a baseline reference point against which users can compare retention behavior of related alkyl/aralkyl carbonates (e.g., ethyl phenyl carbonate, benzyl methyl carbonate) on equivalent column phases for analytical differentiation. The availability of this validated chromatographic parameter facilitates method development for purity assessment and reaction monitoring in procurement quality control workflows [1].

Analytical chemistry Gas chromatography Quality control

Physicochemical Property Benchmarks for Purity Specification and Handling Protocols

The physicochemical properties of benzyl ethyl carbonate provide quantifiable benchmarks for purity assessment and handling protocol development. The compound has a reported density of 1.091 g/cm³ and a boiling point of 249.3°C at 760 mmHg . Its vapor pressure is specified as 0.023 mmHg at 25°C , while the flash point is 93.2°C . The calculated octanol-water partition coefficient (LogP) is 2.36 [1]. These parameters enable direct comparison with alternative carbonate reagents—such as ethyl phenyl carbonate (density ~1.108 g/cm³, boiling point ~112°C at 17 Torr) —to inform solvent compatibility assessments, distillation requirements, and safe storage conditions during procurement evaluation.

Physical chemistry Material specifications Safety data

Validated Application Scenarios for Benzyl Ethyl Carbonate (CAS 22768-02-1) Based on Quantitative Evidence


Synthetic Intermediate Requiring Selective Benzyl Cleavage in Multi-Step Routes

Benzyl ethyl carbonate is optimally deployed as an intermediate or protecting group precursor in synthetic sequences that demand orthogonal cleavage of the benzyl moiety via hydrogenolysis or catalytic debenzylation methods. The documented instability of the benzyl carbonate structure under catalytic conditions [1]—while a liability for long-term storage—can be strategically leveraged for controlled, on-demand deprotection in the presence of other stable carbonate or ester functionalities. This application scenario is particularly relevant in pharmaceutical intermediate synthesis where sequential protecting group removal is required.

Reference Standard for Analytical Method Development and Batch-to-Batch Consistency Monitoring

The validated gas chromatographic retention index of 1340 on VF-5MS columns [1] establishes benzyl ethyl carbonate as a useful reference compound for developing GC-based purity assays and reaction monitoring protocols. Quality control laboratories can utilize this RI value to verify identity, assess purity, and establish batch-to-batch consistency specifications. This scenario is directly relevant to procurement operations where incoming material qualification requires objective, instrument-based acceptance criteria rather than subjective visual inspection.

Polymeric Benzyl Carbonate-Derivative Synthesis for Drug Delivery Systems

Benzyl ethyl carbonate derivatives have been patented for use in polymeric drug delivery formulations [2]. The specific benzyl carbonate functional group provides a defined reactivity profile for polymer conjugation and subsequent controlled release mechanisms. This application leverages the unique electronic and steric properties of the benzyl carbonate linkage that differentiate it from alternative alkyl carbonates, making benzyl ethyl carbonate a strategic building block for polymeric prodrug design where benzyl-specific cleavage kinetics are required.

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